molecular formula C28H29ClN4O2S B15026710 2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione

2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione

Cat. No.: B15026710
M. Wt: 521.1 g/mol
InChI Key: LCBQWYYDLWGCTM-UHFFFAOYSA-N
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Description

2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimido[4,5-B]quinoline core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.

    Attachment of the 2-chlorophenylmethylsulfanyl group: This can be done using a thiol-ene reaction or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C28H29ClN4O2S

Molecular Weight

521.1 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C28H29ClN4O2S/c1-28(2)13-20-23(21(34)14-28)22(16-9-11-18(12-10-16)33(3)4)24-25(30-20)31-27(32-26(24)35)36-15-17-7-5-6-8-19(17)29/h5-12,22H,13-15H2,1-4H3,(H2,30,31,32,35)

InChI Key

LCBQWYYDLWGCTM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)N(C)C)C(=O)C1)C

Origin of Product

United States

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